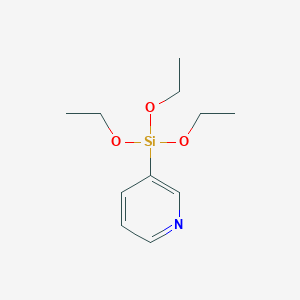

Pyridine, 3-(triethoxysilyl)-

Description

Research Context and Significance of Organosilane Precursors

Organosilane precursors are a class of organosilicon compounds that serve as fundamental building blocks for the synthesis of a vast array of materials. mdpi.com These compounds typically feature an organic functional group and a hydrolyzable group, such as an alkoxy group, attached to a silicon atom. mdpi.comresearchgate.net This dual functionality allows them to act as a bridge between organic and inorganic materials, a property that is highly sought after in materials science. dakenchem.comnih.gov

Overview of Pyridine-Functionalized Silanes in Modern Chemistry

Within the broader class of organosilanes, pyridine-functionalized silanes represent a particularly interesting subset. The pyridine (B92270) moiety, a six-membered aromatic heterocycle containing a nitrogen atom, imparts specific chemical and physical properties. nih.govnih.gov Pyridine and its derivatives are known for their basicity, ability to coordinate with metal ions, and participation in various organic reactions. nih.govnih.gov

The incorporation of a pyridine ring into a silane (B1218182) molecule, as in Pyridine, 3-(triethoxysilyl)-, creates a powerful tool for chemists. These compounds can be grafted onto surfaces to introduce basic sites, which can be utilized in catalysis. For instance, they have been used to modify mesoporous silica (B1680970), creating basic nanospaces for reactions like aldol (B89426) condensations. researchgate.net Furthermore, the nitrogen atom of the pyridine ring can act as a ligand, forming complexes with transition metals. This has opened up avenues for the development of novel catalysts and functional materials with tailored electronic and photophysical properties. acs.orgbrynmawr.eduresearchgate.net

Academic Research Trajectories and Key Challenges for Pyridine, 3-(triethoxysilyl)-

Current academic research on Pyridine, 3-(triethoxysilyl)- is focused on harnessing its unique properties for various advanced applications. One major trajectory involves its use in the development of heterogeneous catalysts. By immobilizing Pyridine, 3-(triethoxysilyl)- onto solid supports, researchers can create stable and reusable catalysts with active pyridine sites. researchgate.net

Another significant area of investigation is in materials science, particularly for surface modification. The ability of the triethoxysilyl group to form strong bonds with inorganic substrates allows for the creation of surfaces with tailored properties, such as altered hydrophobicity, improved biocompatibility, or the ability to bind specific molecules. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

triethoxy(pyridin-3-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3Si/c1-4-13-16(14-5-2,15-6-3)11-8-7-9-12-10-11/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBKHNYWLUTKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CN=CC=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459860 | |

| Record name | Pyridine, 3-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129663-08-7 | |

| Record name | Pyridine, 3-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Design for Pyridine, 3 Triethoxysilyl

Established Synthetic Pathways for Pyridine (B92270), 3-(triethoxysilyl)-

Several key strategies have been developed for the synthesis of 3-silylpyridines, which can be adapted for the specific preparation of Pyridine, 3-(triethoxysilyl)-. The primary approaches involve the direct silylation of the pyridine ring or the coupling of a pre-functionalized pyridine with a silicon-containing reagent.

One of the most widely reported methods is the zinc-catalyzed hydrosilylation of pyridine. This reaction typically employs a silane (B1218182), such as triethylsilane, in the presence of a zinc triflate (Zn(OTf)₂) catalyst. scispace.com While this method primarily yields the 3-substituted product, it can also produce minor amounts of the 3,5-disubstituted pyridine. scispace.com The reaction of 3-pyridyltriethylchlorosilane with ethanol (B145695) also serves as a direct route to the corresponding triethoxysilane (B36694) derivative. baranlab.org

An alternative and effective pathway involves the use of a pre-functionalized pyridine precursor, most commonly 3-bromopyridine (B30812). This starting material can undergo a metathesis reaction with a silicon nucleophile. For instance, the reaction of 3-bromopyridine with potassium silane (KSiH₃) provides a route to 3-silylpyridine, avoiding the need for a transition-metal catalyst. scispace.com Furthermore, Grignard reagent formation from 3-bromopyridine, followed by reaction with a trialkoxysilane, presents another viable synthetic route.

Palladium-catalyzed cross-coupling reactions offer a more sophisticated approach for constructing complex silicon-containing pyridine architectures. For example, catalysts like PdCl₂(PPh₃)₂-CuI have been utilized in the synthesis of pyridine-fused siloles starting from appropriately substituted bromopyridines. scispace.com

| Synthetic Method | Precursors | Catalyst/Reagent | Key Features |

| Zinc-Catalyzed Hydrosilylation | Pyridine, Triethoxysilane | Zinc triflate (Zn(OTf)₂) | Direct C-H silylation |

| Metathesis | 3-Bromopyridine, Potassium silane (KSiH₃) | None | Transition-metal-free |

| Grignard Reaction | 3-Bromopyridine, Triethoxysilyl chloride | Magnesium | Formation of a C-Si bond via an organometallic intermediate |

| Palladium-Catalyzed Coupling | 2-Bromo-3-(pentamethyldisilanyl)pyridine | PdCl₂(PPh₃)₂-CuI | Synthesis of complex silicon-containing heterocycles |

Route Optimization and Yield Enhancement

The efficiency of these synthetic pathways is highly dependent on the reaction conditions. For the zinc-catalyzed hydrosilylation, optimization of parameters such as catalyst loading, temperature, and the stoichiometry of pyridine to the silane is crucial for maximizing the yield of the desired 3-substituted product and minimizing the formation of the 3,5-disubstituted byproduct. scispace.com Microwave irradiation has been shown to significantly accelerate this reaction. scispace.com

In the case of syntheses starting from 3-bromopyridine, the generation and subsequent reaction of the Grignard or lithiated pyridine intermediate must be carefully controlled to achieve high yields. The choice of solvent and temperature can significantly impact the stability of the organometallic intermediate and the subsequent silylation step. For instance, generating 3-lithiopyridine from 3-bromopyridine can be achieved cleanly at -50°C in toluene, allowing for efficient trapping with electrophiles. researchgate.net

The purification of the final product is also a critical step for yield enhancement. Techniques such as distillation, and for laboratory scale, column chromatography are commonly employed to isolate Pyridine, 3-(triethoxysilyl)- from unreacted starting materials and byproducts.

Precursor Purity and Isomeric Considerations

The purity of the starting materials is paramount to the success of the synthesis. For instance, in the synthesis of 3-bromopyridine, impurities can arise that are difficult to separate from the final product. google.com Common purification methods for pyridine precursors include treatment with drying agents like KOH or CaO followed by fractional distillation to remove water and other volatile impurities. lookchem.com

A significant challenge in the synthesis of 3-silylpyridines is the potential for the formation of isomeric byproducts, namely the 2- and 4-substituted isomers. The inherent electronic properties of the pyridine ring favor electrophilic attack at the 3-position, which is the basis for the regioselectivity of many direct silylation methods. quora.com However, under certain conditions, particularly in nucleophilic substitution reactions on activated pyridinium (B92312) species, substitution at the 2- and 4-positions can occur. imperial.ac.uk Careful control of reaction conditions and the choice of catalyst are therefore essential to ensure the selective formation of the desired 3-isomer. The analysis of the product mixture for isomeric impurities is typically carried out using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Advanced Synthetic Strategies for Derivatization

Beyond the synthesis of the parent compound, advanced strategies are being developed to create derivatives of Pyridine, 3-(triethoxysilyl)- with tailored properties.

Modifications for Tailored Reactivity

The functionalization of the pyridine ring of 3-(triethoxysilyl)pyridine allows for the introduction of various substituents, thereby modifying its electronic and steric properties. A powerful technique for this purpose is Directed ortho-Metalation (DoM) . In this strategy, the silyl (B83357) group can potentially act as a directing group, facilitating the deprotonation of the ortho-position (C2 or C4) of the pyridine ring by a strong base, such as an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce new functional groups. However, the direct application of DoM to 3-silylpyridine itself can be complicated by the reactivity of the pyridine ring towards nucleophilic addition. uwindsor.caharvard.edu

Another approach involves electrophilic aromatic substitution on the pyridine ring. Due to the electron-deficient nature of the pyridine ring, these reactions are generally challenging but can be facilitated by the introduction of an activating group or by performing the reaction on the corresponding pyridine N-oxide, which is more susceptible to electrophilic attack. wikipedia.orgyoutube.com

Modifications can also be made to the triethoxysilyl group itself. For example, transesterification with different alcohols can be employed to introduce alternative alkoxy groups, which can alter the reactivity and hydrolysis rate of the silane.

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes to organosilanes, including Pyridine, 3-(triethoxysilyl)-.

Solvent-free synthesis is another key green chemistry strategy. Performing reactions in the absence of a solvent reduces waste, lowers costs, and can sometimes lead to improved reaction rates and selectivities. Mechanochemical synthesis , which involves the use of mechanical force (e.g., ball milling) to induce chemical reactions, is a powerful solvent-free technique that is gaining traction in organic synthesis. nih.govresearchgate.netyoutube.comchemrxiv.orgmdpi.com This method has the potential to be applied to the synthesis of silylpyridines, offering a more sustainable alternative to traditional solvent-based methods.

Surface Functionalization and Immobilization Chemistry

Covalent Grafting onto Inorganic Substrates

The primary mechanism for immobilizing Pyridine (B92270), 3-(triethoxysilyl)- involves the covalent grafting of its triethoxysilyl group onto hydroxyl-rich inorganic surfaces. The ethoxy groups (-OEt) on the silicon atom react with surface silanol (B1196071) (Si-OH) or metal-hydroxyl (M-OH) groups. This reaction, typically a condensation, results in the formation of stable siloxane (Si-O-Si) or metal-siloxy (M-O-Si) bonds, effectively tethering the pyridyl moiety to the substrate surface.

Mesoporous silica (B1680970) materials such as FSM-16, MCM-41, and SBA-15 are widely used as high-surface-area supports in catalysis and adsorption. Their surfaces are rich in silanol groups, making them ideal candidates for functionalization with organosilanes. Research has demonstrated the successful homogeneous modification of FSM-16 with 3-(triethoxysilyl)pyridine, creating a basic nanospace within the porous structure. unife.it

The post-synthesis grafting method is a common approach for this modification. nih.gov In this process, the calcined mesoporous silica is refluxed with a solution of the organosilane in a dry organic solvent, such as toluene. The triethoxysilyl groups react with the surface silanols, leading to the covalent attachment of the pyridyl groups.

This functionalization invariably alters the textural properties of the mesoporous silica. The grafting of organic moieties into the pores leads to a decrease in the specific surface area, pore volume, and pore diameter. The extent of this change depends on the loading and distribution of the grafted silane (B1218182). While specific data for Pyridine, 3-(triethoxysilyl)- is not extensively tabulated, the trend is well-documented for analogous amino-functionalized silanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) on mesoporous silica nanoparticles (MSN), as shown in the following table. nih.gov

| Sample | Specific Surface Area (BET) [m²/g] | Pore Width (DFT) [Å] | Pore Volume [cm³/g] |

|---|---|---|---|

| Calcined MSN (Unmodified) | 1040 | 25.4 | 0.96 |

| APTES-Grafted MSN | 700 | 24.2 | 0.62 |

Table 1: Representative textural properties of mesoporous silica nanoparticles (MSN) before and after functionalization with an amino-functionalized organosilane (APTES), illustrating the typical decrease in surface area and pore volume upon grafting. Data sourced from nih.gov.

The covalent grafting strategy extends to various metal oxide surfaces, such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and zinc oxide (ZnO). researchgate.net These surfaces possess hydroxyl groups that can serve as anchoring points for the triethoxysilyl moiety of Pyridine, 3-(triethoxysilyl)-. The reaction forms robust metal-O-Si linkages, covalently bonding the pyridyl functionality to the oxide surface. researchgate.net

This surface modification is crucial for tuning the properties of metal oxides for applications in catalysis, sensing, and as adhesion promoters. The process can be carried out from either the liquid or vapor phase. Vapor-phase grafting is particularly effective for creating well-defined, uniform monolayer coverages on the oxide surface. researchgate.net The reaction involves the condensation of the ethoxy groups with the surface hydroxyls, releasing ethanol (B145695) as a byproduct and creating a stable, functionalized interface.

Binding Modes and Surface Architecture

The architecture of the grafted layer, including the binding mode of the silane and the density of the organic moieties, is critical to the final properties of the functionalized material.

The triethoxysilyl group offers multiple pathways for covalent attachment to a hydroxylated surface. Depending on the reaction conditions and the local density of surface hydroxyl groups, Pyridine, 3-(triethoxysilyl)- can immobilize in different binding modes. Investigations on FSM-16 have shown that both bidentate and tridentate pyridyl groups can be immobilized. unife.it

Tridentate Binding: In this mode, all three ethoxy groups of the silane react with surface hydroxyls, forming three Si-O-Substrate bonds. This creates a very stable and rigid attachment point.

Bidentate Binding: Here, two of the three ethoxy groups react with the surface, leaving one unreacted ethoxy group on the silicon atom. This mode of attachment offers slightly more conformational flexibility compared to the tridentate mode.

The density and spatial distribution of the surface-bound pyridyl groups are key parameters that can be controlled during the functionalization process. The grafting density, often expressed as the number of molecules per square nanometer (molecules/nm²), can be regulated by adjusting reaction conditions such as the concentration of the silane precursor, reaction time, and temperature. mdpi.com

Thermogravimetric analysis (TGA) is a common technique used to quantify the amount of organic material grafted onto the inorganic support, which can then be used to calculate the grafting density. Studies on similar organosilanes have shown that it is possible to control the surface coverage and achieve a range of grafting densities. mdpi.comnsf.gov

The following table presents representative data for a different organosilane, demonstrating how grafting density and surface coverage can be calculated and controlled.

| Sample ID | Silane Molar Ratio (%) | Grafting Density (Ns/nm²) | Surface Coverage (%) |

|---|---|---|---|

| Silane-1 | 1.56 | 0.79 | 25.20 |

| Silane-2 | 1.88 | 0.94 | 30.22 |

| Silane-3 | 2.28 | 1.15 | 36.74 |

| Silane-4 | 2.49 | 1.26 | 40.16 |

| Silane-5 | 3.00 | 1.51 | 48.31 |

Table 2: Representative data illustrating the control of silane grafting density and surface coverage on silica by varying the initial molar ratio of the silane precursor. Data adapted from a study on trimethoxy(propyl)silane. nsf.gov

Achieving a homogeneous distribution of the pyridyl moieties across the surface is essential for consistent and predictable material performance. The choice of solvent and reaction conditions plays a significant role in preventing the agglomeration of silane molecules and ensuring an even functionalization. unife.it

Development of Organic Inorganic Hybrid Materials

Synthesis of Hybrid Mesoporous Frameworks and Nanospaces

The synthesis of hybrid mesoporous frameworks and nanospaces using 3-(triethoxysilyl)pyridine is a significant area of research. These materials are characterized by their high surface area and well-defined pore structures, which are crucial for applications in catalysis, separation, and drug delivery.

Sol-Gel Processing and Condensation Mechanisms

The sol-gel process is a versatile method for producing solid materials from small molecules. wikipedia.org In the context of 3-(triethoxysilyl)pyridine, this process involves the hydrolysis and polycondensation of the triethoxysilyl group. wikipedia.org The hydrolysis step, typically catalyzed by an acid or a base, replaces the ethoxy groups with hydroxyl groups. These hydroxyl groups then undergo condensation reactions to form a three-dimensional siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the hybrid material. wikipedia.orgyoutube.com The pyridine (B92270) functionality remains as a pendant group, imparting organic characteristics to the inorganic framework.

The mechanism of condensation can be controlled to tailor the final properties of the material. Key factors influencing the reaction kinetics and the resulting network structure include the pH of the solution, the water-to-silane ratio, the type of solvent, and the temperature. For instance, acid catalysis tends to produce more linear or randomly branched polymers, while base catalysis often leads to more highly cross-linked and particulate structures.

Controlled Porosity and Architecture Design

A key advantage of using 3-(triethoxysilyl)pyridine in the synthesis of hybrid materials is the ability to control porosity and design complex architectures. nih.gov The size and distribution of pores within the material can be precisely managed through several strategies. One common approach is the use of templating agents, such as surfactants or block copolymers. These agents self-assemble into micelles or other ordered structures, around which the sol-gel condensation occurs. Subsequent removal of the template, typically through calcination or solvent extraction, leaves behind a porous network with a well-defined pore size and arrangement.

The organic pyridine group also plays a role in directing the architecture of the material. Through non-covalent interactions, such as hydrogen bonding and π-π stacking, the pyridine moieties can influence the self-assembly of the inorganic precursors, leading to the formation of specific and ordered porous structures. This intrinsic templating effect allows for the creation of intricate nanospaces within the hybrid framework.

Integration into Polymeric Systems

The incorporation of 3-(triethoxysilyl)pyridine into polymeric systems opens up possibilities for creating novel hybrid materials with enhanced properties. The dual functionality of this compound allows it to act as a bridge between organic polymers and inorganic networks.

Hybrid Polymer Networks

Hybrid polymer networks are formed by covalently linking polymer chains with an inorganic network derived from 3-(triethoxysilyl)pyridine. This can be achieved through the co-condensation of the triethoxysilyl groups of the pyridine derivative with other silicon alkoxides, in the presence of a pre-formed or in-situ generated organic polymer. The resulting materials exhibit a combination of properties from both the organic and inorganic components. For example, the polymer can impart flexibility and processability, while the inorganic network provides thermal stability and mechanical strength.

These hybrid networks can be designed to be interpenetrating polymer networks (IPNs), where two or more polymer networks are physically entangled with each other. rsc.org The sol-gel reaction of 3-(triethoxysilyl)pyridine can be carried out within a swollen polymer network, leading to the formation of a hybrid IPN with unique morphological and functional characteristics.

Dendritic Polymer Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The surface of a dendrimer can be functionalized with various chemical groups to impart specific properties. By reacting 3-(triethoxysilyl)pyridine with the terminal groups of a dendrimer, it is possible to create dendritic polymer architectures with a shell of reactive silyl (B83357) groups.

These functionalized dendrimers can then be used as building blocks for the construction of more complex hybrid materials. The triethoxysilyl groups on the dendrimer surface can undergo sol-gel reactions to form a cross-linked network, resulting in a hybrid material where the dendritic structure is covalently integrated into an inorganic matrix. This approach allows for precise control over the nanoscale architecture of the final material, leading to advanced properties for applications such as catalysis and targeted drug delivery.

Fabrication of Advanced Composite Materials

The use of 3-(triethoxysilyl)pyridine extends to the fabrication of advanced composite materials. In this context, it often serves as a coupling agent or a surface modifier to improve the compatibility and adhesion between an inorganic filler and an organic polymer matrix.

By treating the surface of an inorganic filler, such as silica (B1680970) or titania, with 3-(triethoxysilyl)pyridine, the pyridine groups are introduced onto the filler surface. These organic groups can then interact favorably with the polymer matrix, leading to improved dispersion of the filler and enhanced interfacial adhesion. This results in composite materials with superior mechanical, thermal, and barrier properties.

Catalytic Applications and Reaction Engineering

Catalytic Activity of Pyridine (B92270), 3-(triethoxysilyl)-Modified Materials

Materials modified with Pyridine, 3-(triethoxysilyl)- exhibit significant catalytic activity in several key organic reactions. The pyridine group, once immobilized, can act as a basic site, facilitating a range of base-catalyzed transformations.

Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Materials functionalized with 3-(triethoxysilyl)pyridine have been explored as catalysts for this reaction. For instance, the modification of FSM-16, a type of mesoporous silica (B1680970), with 3-(triethoxysilyl)pyridine creates a "basic nanospace" that has proven effective for the aldol condensation of butanal, leading to high yields of the corresponding dimer. researchgate.net The rigid structure of the immobilized pyridine, lacking a flexible alkyl linker, is a key feature of this catalytic system. researchgate.net

The general principle of aldol condensation involves the reaction of an enolizable aldehyde or ketone with another carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. researchgate.netscispace.com The basic pyridine sites on the modified material facilitate the initial deprotonation of the enolizable carbonyl compound, initiating the catalytic cycle.

Table 1: Catalytic Performance in Aldol Condensation

| Catalyst | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(triethoxysilyl)pyridine-modified FSM-16 | Butanal | 2-Ethyl-3-hydroxyhexanal | High | researchgate.net |

Henry and Knoevenagel Reactions

The utility of 3-(triethoxysilyl)pyridine-modified materials extends to other important carbon-carbon bond-forming reactions, namely the Henry (nitroaldol) and Knoevenagel condensation reactions. researchgate.net These reactions are typically base-catalyzed, making the immobilized pyridine moiety an effective promoter. organic-chemistry.orgresearchgate.net

The Henry reaction involves the addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. organic-chemistry.orgmdpi.com This reaction is a valuable tool for the synthesis of 1,2-amino alcohols and α-hydroxy carboxylic acids. uwindsor.ca The Knoevenagel condensation, on the other hand, is the reaction between a carbonyl compound and a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.netnih.govrsc.org This reaction is widely used to prepare intermediates for the pharmaceutical industry. nih.gov

Periodic mesoporous organosilicas (PMOs) containing pyridinedicarboxamide functional groups have been shown to be efficient heterogeneous basic catalysts for the Knoevenagel condensation of various benzaldehyde (B42025) derivatives with malononitrile. nih.govnih.gov These catalysts exhibit high conversion rates (>90%) and excellent selectivity under mild conditions, and they can be recycled multiple times without a significant loss of activity. nih.govnih.gov The basicity of the pyridine nitrogen is crucial for activating the methylene compound in these reactions.

Tishchenko Reactions and Variants

The Tishchenko reaction and its variants represent another area where pyridine-based catalysts can be applied. The classic Tishchenko reaction involves the disproportionation of an aldehyde in the presence of an alkoxide catalyst to form an ester. wikipedia.orgorganic-chemistry.org A key variant is the aldol-Tishchenko reaction, which combines an initial aldol reaction between two carbonyl compounds followed by a Tishchenko-type reduction of the resulting β-hydroxy ketone. researchgate.net This process is highly diastereoselective, often yielding anti-1,3-diols. researchgate.net

While direct catalysis by 3-(triethoxysilyl)pyridine in Tishchenko reactions is not extensively documented, the basic nature of the pyridine ring suggests its potential to act as a co-catalyst or be integrated into more complex catalytic systems for these transformations. The reaction mechanism often involves the coordination of a metal catalyst to both a hemiacetal intermediate and a carbonyl group, a role that could potentially be supported by an immobilized pyridine ligand. researchgate.net

Metal Complexation and Supported Catalysis

The nitrogen atom of the pyridine ring in 3-(triethoxysilyl)pyridine serves as an excellent ligand for coordinating with various transition metals. This property allows for the immobilization of metal complexes onto solid supports, creating robust and recyclable heterogeneous catalysts.

Immobilization of Copper-Pyridine Complexes

Copper-pyridine complexes are known to be active catalysts in various oxidation and coupling reactions. nih.govubc.carsc.orgresearchgate.net By using 3-(triethoxysilyl)pyridine, these catalytically active copper centers can be anchored to silica-based materials. For example, a copper-pyridine complex has been successfully immobilized within the mesopores of FSM-16 modified with 3-(triethoxysilyl)pyridine. researchgate.net This approach combines the catalytic prowess of the copper complex with the advantages of a heterogeneous system, such as ease of separation and potential for reuse.

The synthesis of such supported catalysts typically involves reacting the 3-(triethoxysilyl)pyridine-modified support with a suitable copper precursor, such as copper(II) chloride. mdpi.commdpi.com The resulting material contains well-dispersed, isolated copper-pyridine sites that can participate in catalytic cycles.

Design of Heterogeneous Catalytic Sites

The use of 3-(triethoxysilyl)pyridine is a key strategy in the rational design of heterogeneous catalytic sites. nih.gov By controlling the loading and distribution of the pyridine ligand on the support material, it is possible to tailor the number and accessibility of the active sites. The triethoxysilyl group allows for covalent attachment to silica surfaces, ensuring the stability of the catalytic sites under reaction conditions. researchgate.net

The structure of the immobilized ligand can vary, with possibilities including bidentate and tridentate coordination modes, depending on the surface chemistry and the presence of other coordinating species. researchgate.net This versatility allows for the fine-tuning of the electronic and steric environment around the catalytic center, which can in turn influence the activity, selectivity, and stability of the catalyst. The development of such well-defined, site-isolated catalysts is a major goal in heterogeneous catalysis, aiming to bridge the gap between homogeneous and heterogeneous systems. nih.gov

Ligand Effects on Catalytic Performance

The catalytic efficacy of a metal complex is profoundly influenced by the electronic and steric properties of its ligands. In the case of Pyridine, 3-(triethoxysilyl)- , when it serves as a ligand, its performance is dictated by the interplay between the pyridine ring's electronic nature and the steric hindrance imposed by the 3-(triethoxysilyl) substituent.

The functionalization of pyridine ligands with either electron-donating groups (EDG) or electron-withdrawing groups (EWG) can lead to significant alterations in the physicochemical properties of the resulting coordination compounds. nih.gov These changes modulate the metal coordination sphere, which can enhance desired catalytic properties. nih.gov The triethoxysilyl group is generally considered to be a weak electron-withdrawing group or to have a relatively neutral electronic influence on the aromatic system of the pyridine ring. Its primary impact is often steric.

In transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, the basicity of the pyridine ligand, which is influenced by its substituents, can correlate with catalytic activity. rsc.orgnih.gov For instance, in Suzuki-Miyaura coupling, the use of various substituted pyridine ligands has shown that both steric and electronic factors play a role in the reaction's efficiency. nih.govresearchgate.net While a direct comparative study isolating the specific effect of the 3-(triethoxysilyl) group is not extensively documented, general principles of ligand effects in catalysis allow for an informed understanding of its potential role.

The steric bulk of the triethoxysilyl group can be a determining factor in catalytic performance. rsc.org In some systems, bulky ligands can increase the rates of reductive elimination, a crucial step in many catalytic cycles. illinois.edu Conversely, excessive steric hindrance can impede the approach of substrates to the metal center, thereby reducing reaction rates. In the context of nickel catalysis, sterically bulky ligands have been shown to alter the geometry, coordination, and selectivity of the catalyst complex. illinois.edu

The table below summarizes the general effects of different types of ligand substituents on catalytic performance, providing a framework for understanding the role of the 3-(triethoxysilyl) group.

| Substituent Type on Pyridine Ligand | General Electronic Effect | General Steric Effect | Potential Impact on Catalytic Performance | Example Substituents |

|---|---|---|---|---|

| Electron-Donating Group (EDG) | Increases electron density on the metal center, increases ligand basicity. | Varies. | May enhance oxidative addition but slow down reductive elimination. | -CH₃, -OCH₃, -N(CH₃)₂ |

| Electron-Withdrawing Group (EWG) | Decreases electron density on the metal center, decreases ligand basicity. | Varies. | May facilitate reductive elimination but hinder oxidative addition. | -CF₃, -NO₂, -CN |

| 3-(triethoxysilyl)- | Weakly electron-withdrawing or neutral. | Significant steric bulk. | Steric effects likely dominate, potentially influencing regioselectivity and catalyst stability. May favor pathways that accommodate its bulk. | -Si(OCH₂CH₃)₃ |

Mechanistic Investigations of Catalytic Pathways

Mechanistic studies are vital for understanding and optimizing catalytic processes. For reactions involving Pyridine, 3-(triethoxysilyl)- either as a ligand or as a catalyst itself (often in a supported form), two key catalytic pathways have been investigated: hydrosilylation and aldol condensation.

Hydrosilylation Pathway

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond like an alkene, is a significant industrial process. wikipedia.org When a transition metal complex featuring a silyl-pyridine ligand is used, the reaction often proceeds via the Chalk-Harrod mechanism . nih.govwikipedia.orgu-tokyo.ac.jpresearchgate.net This mechanism is one of the most widely accepted models for hydrosilylation catalyzed by late transition metals. wikipedia.orgresearchgate.net

The key steps of the Chalk-Harrod mechanism are as follows:

Oxidative Addition: The catalyst cycle initiates with the oxidative addition of the hydrosilane (e.g., Triethoxysilane (B36694) ) to the low-valent metal center (M). This step breaks the Si-H bond and forms a metal complex containing both hydride (M-H) and silyl (B83357) (M-Si) ligands. wikipedia.orglibretexts.org

Olefin Coordination: The alkene substrate coordinates to the unsaturated metal center.

Migratory Insertion: The coordinated alkene inserts into the metal-hydride (M-H) bond. This is the most common pathway and results in an anti-Markovnikov product where the silicon atom attaches to the terminal carbon of the alkene. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the alkylsilane product from the metal center, which regenerates the active catalyst for the next cycle. libretexts.org

An alternative, the modified Chalk-Harrod mechanism , suggests that after olefin coordination, the migratory insertion occurs into the metal-silyl (M-Si) bond instead of the metal-hydride bond, followed by C-H reductive elimination. u-tokyo.ac.jpresearchgate.net

Aldol Condensation Pathway

When Pyridine, 3-(triethoxysilyl)- is immobilized on a support like mesoporous silica, it can function as a solid base catalyst for reactions such as the aldol condensation. iitk.ac.inwikipedia.org The basicity of the pyridinic nitrogen is the key to its catalytic activity in this context.

The base-catalyzed aldol condensation mechanism proceeds through the following steps:

Enolate Formation: The basic pyridine nitrogen on the catalyst surface abstracts an acidic α-hydrogen from a carbonyl compound (e.g., an aldehyde), creating a nucleophilic enolate ion. iitk.ac.inwikipedia.orgkhanacademy.org

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second molecule of the aldehyde. This carbon-carbon bond-forming step results in an alkoxide intermediate. iitk.ac.inmasterorganicchemistry.com

Protonation: The alkoxide intermediate is protonated, often by a water molecule formed in the initial deprotonation step, to yield a β-hydroxy aldehyde or β-hydroxy ketone, known as the aldol addition product. masterorganicchemistry.com

Dehydration (Condensation): With the application of heat, the aldol addition product readily undergoes dehydration. The base removes another α-proton, and the resulting enolate eliminates a hydroxide (B78521) ion, forming a stable, conjugated α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org

This heterogenized catalytic system allows for the advantages of homogeneous catalysis (well-defined active sites) with the benefits of heterogeneous catalysis, such as easy catalyst separation and recycling.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Probes of Molecular and Electronic Structure

Spectroscopic techniques are indispensable for elucidating the detailed molecular and electronic structure of 3-(Triethoxysilyl)pyridine and materials derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the local chemical environment of specific nuclei, such as ¹H and ²⁹Si, within the molecule.

²⁹Si Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR: This solid-state NMR technique is particularly useful for characterizing the silicon environment in materials where 3-(Triethoxysilyl)pyridine is immobilized on a silica (B1680970) support. The ²⁹Si chemical shifts are sensitive to the number of siloxane bridges (Si-O-Si) formed. uni-muenchen.denih.gov For silica surfaces, distinct signals can be observed for different silicon species: Q⁴ (silicon connected to four other silicon atoms through oxygen), Q³ (single silanol (B1196071) groups), and Q² (geminal silanol groups). nih.govresearchgate.net The chemical shifts for these species in silica-based materials typically appear around -113 ppm (Q⁴), -103 ppm (Q³), and -92 ppm (Q²). researchgate.net When 3-(Triethoxysilyl)pyridine is grafted onto a surface, new signals corresponding to the Tⁿ species (silicon atoms of the silyl (B83357) group attached to the surface) appear. The degree of condensation of the triethoxysilyl group can be monitored by observing the relative intensities of T¹, T², and T³ signals, which correspond to the silicon atom being bonded to one, two, or three surface oxygen atoms, respectively. uni-muenchen.de

¹H NMR: In solution, the ¹H NMR spectrum of 3-(Triethoxysilyl)pyridine provides information about the protons in the molecule. The protons of the ethoxy groups typically show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. researchgate.netchemicalbook.com The aromatic protons on the pyridine (B92270) ring exhibit characteristic shifts in the downfield region of the spectrum. rsc.orgpw.edu.plhmdb.cachemicalbook.com For instance, in related pyridine compounds, these aromatic proton signals can be observed at specific chemical shifts (δ) and with particular coupling constants (J). rsc.orgresearchgate.netrsc.org

| Nucleus | Technique | Observed Species | Typical Chemical Shift (ppm) |

|---|---|---|---|

| ²⁹Si | CP-MAS NMR | Q⁴ (Siloxane bridge) | ~ -113 |

| ²⁹Si | CP-MAS NMR | Q³ (Single silanol) | ~ -103 |

| ²⁹Si | CP-MAS NMR | Q² (Geminal silanol) | ~ -92 |

| ¹H | NMR (Solution) | Aromatic Protons (Pyridine Ring) | Downfield region |

| ¹H | NMR (Solution) | Methylene Protons (-OCH₂CH₃) | Quartet |

| ¹H | NMR (Solution) | Methyl Protons (-OCH₂CH₃) | Triplet |

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the bonding within 3-(Triethoxysilyl)pyridine and its derivatives. youtube.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 3-(Triethoxysilyl)pyridine exhibits characteristic absorption bands. The Si-O-C stretching vibrations are typically observed in the region of 1100-1000 cm⁻¹. researchgate.net The C-H stretching vibrations of the ethyl groups are found in the 3000-2800 cm⁻¹ range. scifiniti.com Vibrations associated with the pyridine ring, such as C-N and C=C stretching, also appear at specific frequencies. researchgate.net Upon hydrolysis and condensation, the formation of Si-O-Si bonds gives rise to a broad and strong absorption band around 1100-1000 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Vibrations that result in a change in polarizability are Raman active. youtube.com For silane (B1218182) compounds, the Si-H stretching vibration, if present, gives a strong Raman signal. jkps.or.kr The skeletal vibrations involving Si-Si bonds, however, tend to show weak intensities in both IR and Raman spectra. jkps.or.kr For materials containing 3-(Triethoxysilyl)pyridine, Raman spectroscopy can be used to characterize the carbonaceous structures and the integrity of the pyridine ring after modification or thermal treatment. youtube.com

Microstructural and Morphological Analysis

Understanding the physical structure and porosity of materials synthesized using 3-(Triethoxysilyl)pyridine is crucial for their application in areas like catalysis and separation.

Nitrogen Adsorption-Desorption Isotherms for Porosity Analysis

Nitrogen physisorption at 77 K is a standard technique for determining the specific surface area, pore volume, and pore size distribution of porous materials. chemrxiv.orgclays.org The shape of the nitrogen adsorption-desorption isotherm provides qualitative information about the pore structure. nih.gov Materials modified with 3-(Triethoxysilyl)pyridine often exhibit a decrease in surface area and pore volume compared to the unmodified support, which is indicative of the organic moiety occupying the pores. oiccpress.com The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area, while methods like Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) are applied to the isotherm data to determine the pore size distribution. nih.govmdpi.com For mesoporous materials, a type IV isotherm with a distinct hysteresis loop is typically observed, with the shape of the hysteresis providing clues about the pore geometry. researchgate.netchemrxiv.org

| Material | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Isotherm Type |

|---|---|---|---|---|

| Mesoporous Silica (unmodified) | > 680 mdpi.com | Varies | 2.6 - 4.5 mdpi.com | Type IV |

| Silica modified with 3-(Triethoxysilyl)pyridine | Decreased compared to unmodified | Decreased compared to unmodified | Varies | Type IV |

Thermal Stability and Decomposition Studies

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of 3-(Triethoxysilyl)pyridine and materials functionalized with it. TGA measures the change in mass of a sample as a function of temperature. nii.ac.jp For organic-inorganic hybrid materials, TGA can determine the decomposition temperature of the organic component and the amount of organic loading. researchgate.net Typically, the decomposition of the organic part of silylating agents on a silica surface occurs at elevated temperatures. nih.gov For example, studies on related heterocyclic compounds have shown decomposition beginning at temperatures above 250 °C. nih.gov The TGA curve for a 3-(Triethoxysilyl)pyridine-modified material would be expected to show an initial mass loss due to the removal of adsorbed water and solvent, followed by a significant mass loss at higher temperatures corresponding to the decomposition of the pyridyl and ethoxy groups. researchgate.netnii.ac.jp

X-ray Absorption Fine Structure (XAFS) Spectroscopy

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique utilized for the detailed investigation of the local geometric and electronic structure of a specific absorbing atom within a material. This method is particularly advantageous for amorphous materials, solutions, and crystalline solids, providing insights into the coordination environment, including the number and type of neighboring atoms, their distances from the central atom, and the degree of structural disorder. The XAFS spectrum is typically segmented into two distinct regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which encompasses the energy range from just below to approximately 50 eV above the absorption edge, is highly sensitive to the oxidation state and coordination chemistry (e.g., tetrahedral vs. octahedral geometry) of the absorbing atom. The EXAFS region, extending from about 50 eV to 1000 eV or more beyond the edge, consists of oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. Analysis of these oscillations provides quantitative information about the local atomic arrangement.

In the context of Pyridine, 3-(triethoxysilyl)- , XAFS spectroscopy can be employed to probe the local environment of the silicon (Si) atom. By tuning the X-ray energy to the Si K-edge, one can elucidate the coordination of the silicon atom with its neighboring oxygen and carbon atoms. This is crucial for understanding the hydrolysis and condensation reactions that this molecule undergoes, as well as its interaction with surfaces and other molecules.

Detailed Research Findings:

While specific XAFS studies on isolated Pyridine, 3-(triethoxysilyl)- are not extensively documented in publicly available literature, the principles of XAFS can be applied to hypothesize the expected structural information. For instance, in its neat, unhydrolyzed state, the silicon atom is tetrahedrally coordinated to three oxygen atoms of the ethoxy groups and one carbon atom of the pyridine ring. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl (-OH) groups, and subsequent condensation leads to the formation of Si-O-Si linkages.

XAFS analysis would be instrumental in tracking these transformations. The pre-edge features in the Si K-edge XANES spectrum would be indicative of the tetrahedral symmetry around the silicon atom. Changes in the intensity and position of the main absorption edge can provide information about the changes in the effective charge on the silicon atom during hydrolysis and condensation.

The EXAFS region would provide precise measurements of the Si-O and Si-C bond lengths. Fourier transformation of the EXAFS data yields a radial distribution function that shows peaks corresponding to the different coordination shells around the silicon atom.

Hypothetical XAFS Data for Pyridine, 3-(triethoxysilyl)- and its Hydrolyzed/Condensed Products:

The following interactive data table illustrates the kind of structural parameters that could be obtained from a hypothetical EXAFS analysis at the Si K-edge for Pyridine, 3-(triethoxysilyl)- in different states.

| Sample State | Scattering Pair | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Unhydrolyzed | Si-C | 1 | 1.85 | 0.003 |

| Si-O | 3 | 1.63 | 0.004 | |

| Partially Hydrolyzed | Si-C | 1 | 1.85 | 0.003 |

| Si-O(Et) | 1-2 | 1.63 | 0.004 | |

| Si-O(H) | 1-2 | 1.62 | 0.005 | |

| Condensed Dimer | Si-C | 1 | 1.85 | 0.003 |

| Si-O(terminal) | 2 | 1.62 | 0.004 | |

| Si-O(bridging) | 1 | 1.61 | 0.003 | |

| Si-Si | 1 | 3.10 | 0.006 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be extracted from XAFS analysis. The Debye-Waller factor (σ²) represents the mean square displacement of the backscattering atoms and is a measure of the structural and thermal disorder.

This detailed structural information at the atomic level is critical for understanding the reactivity and performance of Pyridine, 3-(triethoxysilyl)- in various applications, such as a coupling agent in composite materials or as a surface modifier. The ability of XAFS to probe the local structure in non-crystalline states makes it an invaluable tool for studying the chemistry of such versatile organosilane compounds.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Molecular Interactions

Density Functional Theory (DFT) has been a pivotal tool in understanding the intrinsic properties of 3-(triethoxysilyl)pyridine at the molecular level. These computational studies provide insights into the electron distribution, molecular orbital energies, and the nature of its interactions with other molecules.

DFT calculations typically reveal the distribution of electrostatic potential, highlighting the electron-rich nitrogen atom in the pyridine (B92270) ring as a primary site for electrophilic attack and coordination to metal centers. The triethoxysilyl group, in contrast, influences the molecule's conformational flexibility and serves as the reactive site for hydrolysis and condensation reactions.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated DFT Parameters for 3-(triethoxysilyl)pyridine

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.254 | -6.91 |

| LUMO Energy | -0.032 | -0.87 |

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculation.

These theoretical findings are instrumental in predicting how 3-(triethoxysilyl)pyridine will interact with different chemical environments, guiding its application in catalysis and materials science.

Computational Modeling of Surface Reactivity and Immobilization

A significant area of computational research on 3-(triethoxysilyl)pyridine focuses on its reactivity with and immobilization on various surfaces, particularly silica (B1680970) and metal oxides. These models are essential for understanding the formation of self-assembled monolayers and the creation of functionalized surfaces.

Computational models simulate the hydrolysis of the triethoxysilyl group to form silanol (B1196071) moieties, followed by their condensation with surface hydroxyl groups. These simulations can predict the optimal conditions for grafting and the resulting orientation and density of the immobilized molecules.

Molecular dynamics and Monte Carlo simulations are often employed to study the self-assembly process on surfaces. These models can predict the binding energies, adsorption geometries, and the influence of solvent effects on the immobilization process.

Table 2: Typical Calculated Adsorption Energies of 3-(triethoxysilyl)pyridine on a Silica Surface

| Adsorption Mode | Interaction Energy (kJ/mol) | Key Interacting Groups |

|---|---|---|

| Physisorption | -40 to -80 | Pyridine N with surface Si-OH |

These computational insights are invaluable for the rational design of modified surfaces with controlled chemical and physical properties for applications such as chromatography, sensing, and heterogeneous catalysis.

Simulations of Catalytic Mechanisms and Transition States

When 3-(triethoxysilyl)pyridine is used as a ligand or a basic catalyst immobilized on a support, computational simulations are employed to unravel the intricate details of the catalytic mechanisms. These studies can identify reaction intermediates, transition states, and determine the rate-limiting steps of a catalytic cycle.

DFT calculations are used to map the potential energy surface of a reaction, providing a detailed picture of the energy changes that occur as reactants are converted to products. By locating the transition state structures, the activation energy for each step can be calculated, offering a quantitative measure of the reaction rate.

For instance, in a metal-catalyzed reaction where a complex of 3-(triethoxysilyl)pyridine is the active species, simulations can elucidate the role of the pyridine nitrogen in coordinating the metal ion and the influence of the silyl (B83357) group on the catalyst's stability and recyclability.

Table 3: Illustrative Calculated Activation Energies for a Model Reaction Catalyzed by Immobilized 3-(triethoxysilyl)pyridine

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Substrate Binding | TS1 | 5.2 |

| C-C Bond Formation | TS2 | 15.8 |

These simulations provide a molecular-level understanding of the catalytic process, which is crucial for optimizing reaction conditions and developing more efficient catalysts.

Predictive Design of Novel Functional Materials

The predictive power of computational chemistry is being harnessed to design novel functional materials based on 3-(triethoxysilyl)pyridine. By systematically modifying the molecular structure in silico, researchers can screen for candidates with desired properties before embarking on extensive experimental synthesis.

For example, computational models can be used to predict how changes to the pyridine ring (e.g., adding electron-donating or -withdrawing groups) will affect the basicity and, consequently, the catalytic activity. Similarly, modifications to the alkoxy groups on the silicon atom can be modeled to tune the hydrolysis rate and the stability of the resulting surface linkage.

High-throughput computational screening can be used to evaluate a large library of virtual derivatives of 3-(triethoxysilyl)pyridine for specific applications, such as selective gas adsorption or the recognition of specific biomolecules. This approach accelerates the discovery of new materials with enhanced performance.

Table 4: Computationally Screened Properties of Hypothetical 3-(triethoxysilyl)pyridine Derivatives

| Derivative | Predicted Property | Potential Application |

|---|---|---|

| 4-amino-3-(triethoxysilyl)pyridine | Enhanced Basicity | Base Catalysis |

| 3-(triethoxysilyl)pyridine-N-oxide | Increased Polarity | Adsorbents |

This predictive design approach represents a paradigm shift in materials science, moving from trial-and-error experimentation to a more rational, computationally guided discovery process.

Future Research Directions and Emerging Paradigms

Development of Next-Generation Hybrid Materials with Enhanced Functionality

The creation of organic-inorganic hybrid materials is a rapidly advancing field, where the synergy between disparate components can lead to materials with unprecedented properties. nih.govresearchgate.net 3-(Triethoxysilyl)pyridine is a key precursor in this area due to its ability to covalently bond with inorganic networks like silica (B1680970) while presenting the functional pyridine (B92270) group for further interactions or catalytic activity.

Future research is focused on designing sophisticated hybrid materials where 3-(triethoxysilyl)pyridine is a central component. By reacting with silica precursors such as tetraethoxysilane (TEOS), new series of silica hybrid xerogels can be developed. nih.gov The properties of these materials, including their porosity, surface chemistry, and hydrophilicity, can be precisely tuned by varying the concentration of the 3-(triethoxysilyl)pyridine precursor. nih.gov This "à la carte" approach allows for the creation of materials tailored for specific applications, from selective adsorbents to advanced coatings. nih.gov

Research has demonstrated that 3-(triethoxysilyl)pyridine can be immobilized onto mesoporous silica, such as FSM-16, creating a basic nanospace. researchgate.net The pyridine groups can be anchored in different configurations, such as bidentate and tridentate structures, which influences the material's catalytic and adsorptive properties. researchgate.net The development of these materials is at the forefront of a multidisciplinary field that merges nanotechnology and materials science, where the nanoscale structure and surface chemistry of the hybrid material enhance its multifunctionality. researchgate.net

Table 1: Examples of Hybrid Materials Incorporating 3-(Triethoxysilyl)pyridine and Their Enhanced Functionalities

| Hybrid Material System | Precursors | Enhanced Functionality | Potential Application |

|---|---|---|---|

| Modified Mesoporous Silica | 3-(triethoxysilyl)pyridine, FSM-16 | Creates a "basic nanospace" with accessible catalytic sites. researchgate.net | Heterogeneous catalysis (e.g., Aldol (B89426) condensation). researchgate.net |

| Tunable Silica Xerogels | 3-(triethoxysilyl)pyridine, Tetraethoxysilane (TEOS) | Allows for modulation of porosity, surface chemistry, and hydrophilicity based on precursor ratio. nih.gov | Adsorbents, catalyst supports, membranes for sensors. nih.gov |

| Functionalized Magnetic Nanoparticles | 3-(triethoxysilyl)pyridine, Silica-coated magnetic nanoparticles (Si-MNPs) | Increases reactivity and provides specific binding sites on nanoparticle surfaces. researchgate.net | Biomolecule separations, biosensors. researchgate.net |

Applications in Sustainable Chemical Processes

A major thrust in modern chemistry is the development of sustainable processes that minimize waste and energy consumption. Recyclable catalysts are central to this paradigm. 3-(Triethoxysilyl)pyridine is instrumental in developing such systems by enabling the heterogenization of homogeneous catalysts.

By grafting 3-(triethoxysilyl)pyridine onto solid supports like silica, the catalytically active pyridine unit becomes part of a solid, easily recoverable material. This approach has been explored for creating basic catalysts for C-C bond-forming reactions like the aldol condensation. researchgate.net The solid catalyst can be filtered off at the end of the reaction and reused, which is a significant advantage over traditional homogeneous catalysts.

A sophisticated strategy for catalyst recycling involves the non-covalent adsorption of a catalyst onto a tailor-made support. nih.gov For instance, a homogeneous catalyst can be equipped with a pyridine group that selectively binds to a modified silica support after the reaction, allowing the product to be decanted. nih.gov A subsequent change in solvent can release the catalyst for a new reaction cycle. nih.gov This method combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems. nih.gov Research into such recyclable systems, including those for oxidation reactions using eco-friendly oxidants like H₂O₂, represents a key direction for sustainable industrial chemistry. rsc.org

Table 2: Research Findings in Sustainable Catalysis Using Pyridine-Functionalized Materials

| Catalytic System | Reaction Type | Key Finding | Sustainability Aspect |

|---|---|---|---|

| 3-(triethoxysilyl)pyridine on FSM-16 | Aldol Condensation | The modified mesoporous material acts as a high-yield, solid basic catalyst. researchgate.net | Heterogeneous catalysis, enabling easy separation and potential reuse. researchgate.net |

| Pyridine-tagged Rhodium Complex with Silica Support | Hydroformylation | Catalyst is recycled via selective non-covalent adsorption onto a modified silica-alumina support. nih.gov | Recyclable homogeneous catalyst system, reducing metal waste. nih.gov |

| Polymer-supported Anhydride (B1165640) | N-oxidation of Pyridines | A polymeric anhydride catalyst for H₂O₂ oxidation was developed that is easily recovered by filtration and retains its activity over multiple uses. rsc.org | Metal-free, reusable catalyst system with high recovery yields. rsc.org |

Integration into Advanced Sensing and Separation Technologies

The functional groups and tunable properties of materials derived from 3-(triethoxysilyl)pyridine make them highly suitable for advanced sensing and separation technologies. The ability to modify surfaces with specific chemical functionalities is crucial for creating selective sensors and separation media.

In separation science, silica-coated magnetic nanoparticles (Si-MNPs) functionalized with organosilanes like 3-(triethoxysilyl)pyridine are being developed for sophisticated nanoscale separation systems. researchgate.net The pyridine group can act as a specific binding site, for example, to coordinate with metal ions or interact with biomolecules, enabling their selective separation from complex mixtures. researchgate.net These hybrid functionalized nanoparticles are being applied in bioanalytical and environmental separations. researchgate.net

For sensing applications, hybrid silica xerogels prepared via co-condensation with 3-(triethoxysilyl)pyridine offer significant promise. nih.gov The porosity and surface chemistry of these materials can be precisely controlled, making them ideal candidates for use as chemical membranes in optical fiber sensors. nih.gov The pyridine moiety can interact with specific analytes, inducing a measurable change in the optical properties of the membrane. The versatility in synthesizing these ORMOSILs (Organically Modified Silicates) allows for the design of sensors with high selectivity and sensitivity. nih.gov

Table 3: Applications of 3-(Triethoxysilyl)pyridine in Sensing and Separation

| Technology Area | Material | Role of 3-(triethoxysilyl)pyridine | Target Application |

|---|---|---|---|

| Bioseparation | Silica-coated magnetic nanoparticles (Si-MNPs) | Surface functionalization to introduce specific binding sites for target molecules. researchgate.net | Separation of enzymes, immunomagnetic separations. researchgate.net |

| Chemical Sensing | Hybrid Silica Xerogels (ORMOSILs) | Acts as a precursor to create tunable porous membranes with specific surface chemistry for analyte interaction. nih.gov | Optical fiber chemical sensors. nih.gov |

| Enrichment/Extraction | C18-functionalized Fe₃O₄@mSiO₂ Microspheres | While not directly using the pyridine derivative, this exemplifies the use of organosilanes to create functionalized mesoporous materials for extracting hydrophobic compounds. researchgate.net | Pre-concentration of organic compounds from water samples. researchgate.net |

Exploration in Renewable Energy Applications

The search for efficient and stable materials for renewable energy devices, particularly solar cells, is a major global research effort. Pyridine-based compounds have emerged as promising charge-transporting materials in both organic solar cells (OSCs) and perovskite solar cells (PSCs). rsc.orgrsc.org The electron-deficient nature of the pyridine ring makes it an excellent candidate for electron-transporting layers (ETLs), while its ability to coordinate and passivate surfaces is beneficial in hole-transporting materials (HTMs). rsc.orgnih.gov

3-(Triethoxysilyl)pyridine offers a unique advantage: the ability to be anchored directly onto inorganic components commonly used in solar cells, such as titanium dioxide (TiO₂) or other metal oxides. nih.gov This covalent linkage can improve the interfacial contact, enhance charge transfer, and increase the long-term stability of the device by preventing delamination or leaching of the organic component.

Future research will likely explore the use of 3-(triethoxysilyl)pyridine to create self-assembled monolayers on metal oxide surfaces in solar cells. These layers could function as:

Electron-Transporting Layers: Pyridine-based materials have been shown to be promising ETLs, leading to high power conversion efficiencies. rsc.org

Interfacial Modifiers: By modifying the surface of TiO₂ nanorods, pyridine-type ligands can replace insulating ligands, improve electronic mobility, and facilitate charge separation and transport. nih.gov

Additives in Hole-Transporting Layers: In perovskite solar cells, pyridine can form a Lewis acid-base adduct that makes the interface more selective for holes, improving device performance and stability. rsc.org

The integration of the triethoxysilyl group provides a robust method for incorporating these beneficial pyridine functionalities directly into the architecture of next-generation solar energy devices.

Table 4: Potential Roles of Pyridine-Based Silanes in Renewable Energy

| Renewable Energy Device | Component | Potential Function of Pyridine-Silane | Anticipated Benefit |

|---|---|---|---|

| Organic Solar Cells (OSCs) | Electron Transporting Layer (ETL) | Forms a stable, thin layer for efficient electron extraction and transport. rsc.org | High fill-factor, improved power conversion efficiency (PCE), and enhanced stability. rsc.org |

| Hybrid Solar Cells (e.g., P3HT:TiO₂) | Interfacial Modifier | Replaces insulating ligands on TiO₂ nanorods to improve charge transfer at the organic/inorganic interface. nih.gov | Enhanced electronic mobility and PCE. nih.gov |

| Perovskite Solar Cells (PSCs) | Hole Transport Material (HTM) Additive / Interfacial Layer | Passivates defects at the perovskite/HTM interface and improves hole selectivity through Lewis acid-base interactions. rsc.org | Increased open-circuit voltage, improved hydrophobicity, and enhanced long-term durability. rsc.org |

Q & A

Q. What synthetic routes are available for preparing 3-(triethoxysilyl)pyridine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves functionalizing pyridine derivatives with triethoxysilyl groups via nucleophilic substitution or silane coupling. For example, 4-[N-[3-(triethoxysilyl)propyl]-N-methylamino]pyridine (DMAP-TES) is synthesized by reacting 4-dimethylaminopyridine (DMAP) with 3-(triethoxysilyl)propylamine under anhydrous conditions . Purity validation employs ¹H/¹³C NMR to confirm silylation (e.g., characteristic Si-O-C peaks at 50-60 ppm in ¹³C NMR) and FTIR for Si-O-Si stretching bands (~1000-1100 cm⁻¹). Chromatography (HPLC or GC-MS) detects residual solvents or byproducts.

Q. Which analytical techniques are critical for characterizing silica-supported catalysts functionalized with 3-(triethoxysilyl)pyridine?

- Methodological Answer : Key techniques include:

- Thermogravimetric Analysis (TGA) : Quantifies organic loading (weight loss at 200–500°C corresponds to decomposition of the triethoxysilyl group).

- Nitrogen Physisorption (BET) : Measures surface area and pore size distribution of the silica support after functionalization.

- Transmission Electron Microscopy (TEM) : Visualizes mesoporous structure retention (e.g., DMAP-MSNs with ~3 nm pores ).

- X-ray Photoelectron Spectroscopy (XPS) : Confirms Si-C/N bonding for surface functionalization.

Advanced Research Questions

Q. How does 3-(triethoxysilyl)pyridine enhance catalytic activity in heterogeneous systems?

- Methodological Answer : The triethoxysilyl group enables covalent anchoring to silica supports, creating recyclable catalysts. For instance, DMAP-MSNs (derived from DMAP-TES) exhibit high reactivity in Baylis-Hillman and acylation reactions due to preserved active sites and reduced DMAP protonation . Comparative studies show turnover frequencies (TOF) 2–3× higher than homogeneous DMAP, attributed to confined nanopore environments enhancing substrate-catalyst interactions.

Q. How can discrepancies in catalytic efficiency between silica supports (e.g., MCM-41 vs. SBA-15) be resolved?

- Methodological Answer : Discrepancies arise from differences in surface area , pore size , and hydrothermal stability . For example:

- MCM-41 (2–3 nm pores) may restrict substrate diffusion for bulky molecules.

- SBA-15 (5–30 nm pores) accommodates larger substrates but has lower surface area (~700 m²/g vs. ~1000 m²/g for MCM-41).

Optimize by matching pore size to substrate dimensions (e.g., use SBA-15 for sterically hindered reactants) and validate via kinetic studies (apparent activation energy comparisons) .

Q. What role does 3-(triethoxysilyl)pyridine play in reversible ionic liquids (RevILs) for CO₂ capture?

- Methodological Answer : Derivatives like 3-(triethoxysilyl)-propylammonium carbamate (TESAC) are RevILs formed by reacting CO₂ with silylated amines. TESAC exhibits reversible CO₂ binding (ΔG ≈ −15 kJ/mol) and thermal stability up to 150°C. Applications include CO₂ sequestration from flue gas, with absorption capacities of ~0.5 mol CO₂/mol RevIL . Key parameters: viscosity (≤200 cP at 40°C) and recyclability (>10 cycles with <5% efficiency loss).

Q. How can 3-(triethoxysilyl)pyridine be utilized in designing ligands for transition-metal catalysis?

- Methodological Answer : The triethoxysilyl group enables immobilization of pyridine-based ligands on silica. For example, N,N-bis[(diphenylphosphino)methyl]-3-(triethoxysilyl)propylamine anchors Pd catalysts for cross-coupling reactions. Key steps:

- Ligand Synthesis : React 3-(triethoxysilyl)propylamine with PPh₂CH₂Br.

- Metal Coordination : Incubate with Pd(OAc)₂ in ethanol.

- Performance Metrics : Compare TOF and leaching (ICP-MS analysis shows <1 ppm Pd loss after 5 cycles) .

Stability and Safety Considerations

Q. What storage conditions are recommended for 3-(triethoxysilyl)pyridine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.